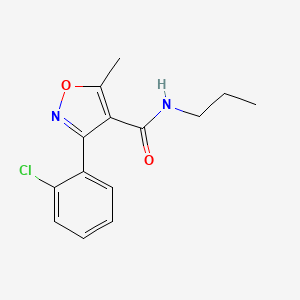
3-(2-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide is a chemical compound that belongs to the oxazole family This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a propyl group attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with propylamine to form an intermediate, which is then cyclized with methyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the chlorinated intermediates and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide
- 3-(2-chlorophenyl)-5-ethyl-N-propyl-1,2-oxazole-4-carboxamide
- 3-(2-chlorophenyl)-5-methyl-N-butyl-1,2-oxazole-4-carboxamide
Uniqueness
3-(2-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorophenyl group enhances its reactivity in substitution reactions, while the oxazole ring contributes to its stability and potential biological activity .
Propiedades
Fórmula molecular |
C14H15ClN2O2 |
|---|---|
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-8-16-14(18)12-9(2)19-17-13(12)10-6-4-5-7-11(10)15/h4-7H,3,8H2,1-2H3,(H,16,18) |
Clave InChI |
SQBGKDFHDDIPQO-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11256661.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11256672.png)
![7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one](/img/structure/B11256676.png)
![N-(4-acetylphenyl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11256678.png)
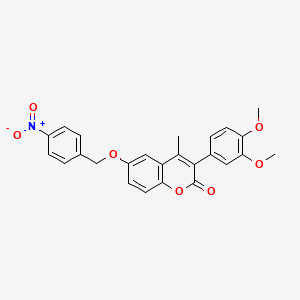
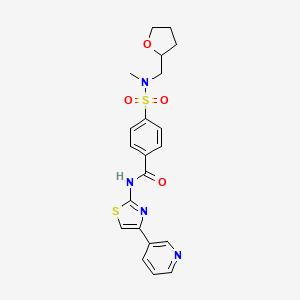
![N-(2,4-dimethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11256704.png)
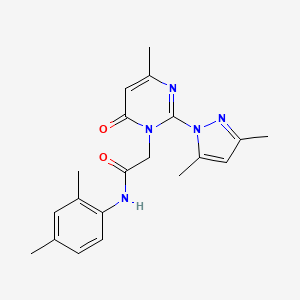
![2,6-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11256723.png)
![N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B11256729.png)

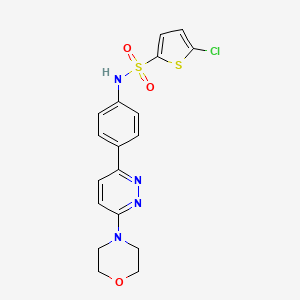
![N-[3-(diethylamino)propyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11256738.png)
